![molecular formula C12H14O3 B7518313 3-Methoxy-5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid](/img/structure/B7518313.png)
3-Methoxy-5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid
Overview
Description
3-Methoxy-5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid, also known as THN, is a chemical compound that has been studied for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-Methoxy-5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid is not fully understood. However, it is believed to act by modulating the activity of certain enzymes and receptors in the body. 3-Methoxy-5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. 3-Methoxy-5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a receptor that plays a role in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
3-Methoxy-5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 3-Methoxy-5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 3-Methoxy-5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid has been shown to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
3-Methoxy-5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid has several advantages for use in lab experiments. It is relatively easy to synthesize and has good stability under normal lab conditions. 3-Methoxy-5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid has also been shown to have low toxicity in animal studies. However, 3-Methoxy-5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid has some limitations for use in lab experiments. It has low solubility in water, which can make it difficult to administer in certain experimental settings. In addition, 3-Methoxy-5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid has not been extensively studied in human clinical trials, so its safety and efficacy in humans are not well-established.
Future Directions
There are several potential future directions for research on 3-Methoxy-5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid. One area of interest is the development of 3-Methoxy-5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid derivatives with improved solubility and bioavailability. Another area of interest is the investigation of 3-Methoxy-5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid's potential use in the treatment of other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Finally, more research is needed to establish the safety and efficacy of 3-Methoxy-5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid in human clinical trials.
Scientific Research Applications
3-Methoxy-5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. 3-Methoxy-5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
3-methoxy-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-15-9-6-8-4-2-3-5-10(8)11(7-9)12(13)14/h6-7H,2-5H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAKMUGXWNOVKSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCCC2)C(=C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid |
Synthesis routes and methods I
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Synthesis routes and methods II
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